molecular formula C11H13NO2S B14641943 2-(Methylsulfanyl)-3-oxo-N-phenylbutanamide CAS No. 52793-14-3

2-(Methylsulfanyl)-3-oxo-N-phenylbutanamide

Cat. No.: B14641943
CAS No.: 52793-14-3
M. Wt: 223.29 g/mol
InChI Key: JHGBRTCQRLOYAJ-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-3-oxo-N-phenylbutanamide is an organic compound that features a methylsulfanyl group, a ketone, and an amide linked to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-3-oxo-N-phenylbutanamide can be achieved through several methods. One common approach involves the reaction of 2-methylsulfanyl-N-phenacylpyridinium salts with appropriate reagents . The reaction conditions typically include the use of a base such as piperidine, which acts both as a base and a nucleophile, facilitating the transformation of the salts into the desired product at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-3-oxo-N-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-3-oxo-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that may interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfanyl)-3-oxo-N-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique balance of properties that make it suitable for specific research and industrial applications.

Properties

CAS No.

52793-14-3

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

2-methylsulfanyl-3-oxo-N-phenylbutanamide

InChI

InChI=1S/C11H13NO2S/c1-8(13)10(15-2)11(14)12-9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,12,14)

InChI Key

JHGBRTCQRLOYAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)SC

Origin of Product

United States

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